

Nigellidine: A Technical Guide to its Discovery, Isolation, and Characterization from *Nigella sativa*

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Compound of Interest

Compound Name: *Nigellidine*

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Abstract

Nigellidine, an indazole alkaloid first reported in 1995, is a bioactive compound isolated from the seeds of *Nigella sativa* (black cumin). This document provides a comprehensive technical overview of the discovery, isolation, and characterization of **nigellidine**. It includes detailed experimental protocols derived from seminal and related research, quantitative data, and visualizations of relevant biological pathways and experimental workflows. This guide is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and the development of novel therapeutics based on **nigellidine**.

Introduction: The Discovery of a Novel Indazole Alkaloid

The seeds of *Nigella sativa*, commonly known as black cumin, have a rich history of use in traditional medicine across various cultures.[1] Scientific investigations into their chemical constituents have revealed a plethora of bioactive compounds, including thymoquinone, nigellimine, and nigellicine.[2] In 1995, a significant addition was made to this list with the discovery of **nigellidine**, a novel indazole alkaloid, by Atta-ur-Rahman and his colleagues.[3] This discovery was noteworthy as **nigellidine** represented a new class of alkaloids isolated

from *Nigella sativa*.^{[2][3]} Early research highlighted its potential pharmacological significance, prompting further investigation into its biological activities.

Experimental Protocols: From Seed to Pure Compound

The isolation of **nigellidine** from *Nigella sativa* seeds is a multi-step process involving extraction and chromatographic purification. While the seminal publication by Atta-ur-Rahman et al. provides the foundational methodology, this section synthesizes those methods with general best practices for natural product isolation to provide a detailed, actionable protocol.

General Extraction of Alkaloids from *Nigella sativa* Seeds

The initial step involves the liberation of crude alkaloidal content from the seed matrix.

Protocol:

- **Seed Preparation:** Commercially available *Nigella sativa* seeds are thoroughly cleaned and ground into a fine powder.
- **Defatting:** The powdered seeds are first defatted to remove the high content of fixed oils, which can interfere with subsequent extraction steps. This is typically achieved by Soxhlet extraction with n-hexane.^[4]
- **Alkaloid Extraction:** The defatted seed powder is then subjected to extraction with a polar solvent to isolate the alkaloids. Methanol is a commonly used solvent for this purpose.^[5] The extraction can be performed by maceration (soaking at room temperature for several days) or more efficiently by continuous extraction in a Soxhlet apparatus.
- **Acid-Base Extraction:** The methanolic extract is concentrated under reduced pressure. The resulting residue is then subjected to an acid-base liquid-liquid extraction to separate the basic alkaloids from other constituents.
 - The residue is dissolved in dilute acid (e.g., 5% HCl) and filtered.

- The acidic aqueous solution is washed with a non-polar solvent (e.g., diethyl ether or chloroform) to remove neutral and acidic impurities.
- The aqueous layer is then basified with a base (e.g., ammonium hydroxide) to a pH of 9-10.
- The liberated free alkaloids are then extracted with a suitable organic solvent, such as chloroform or a mixture of chloroform and methanol.
- Crude Alkaloid Fraction: The organic extracts are combined, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid fraction.

Chromatographic Isolation of Nigellidine

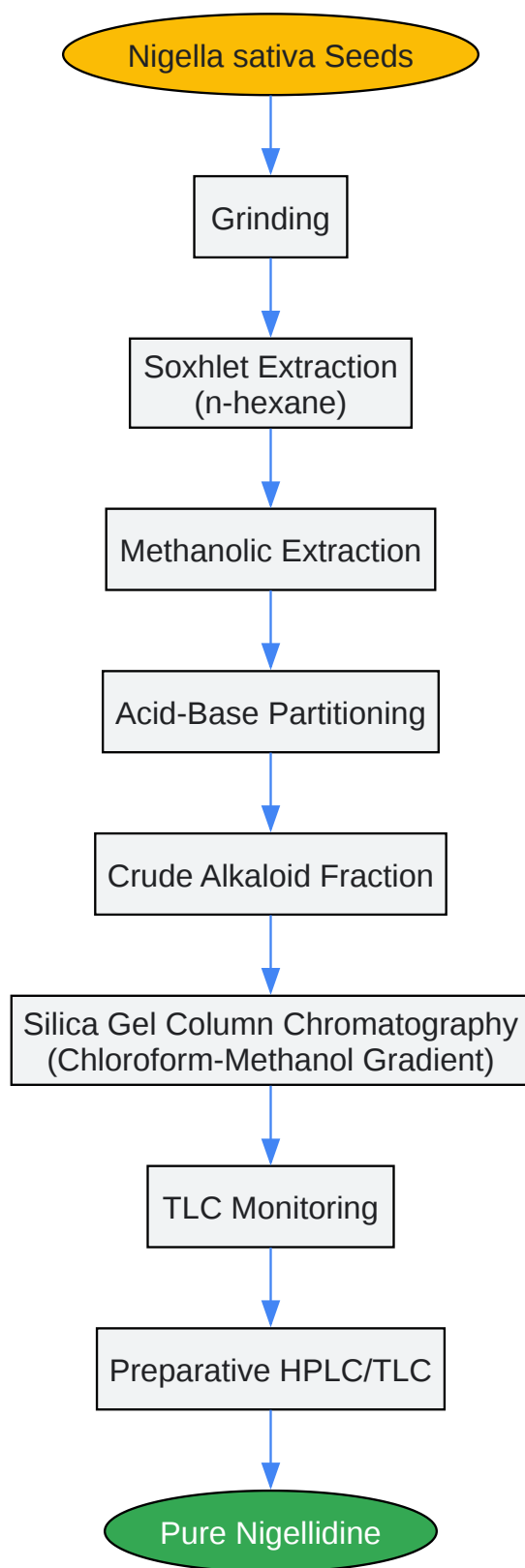
The crude alkaloid mixture is a complex blend of different compounds. The isolation of pure **nigellidine** requires chromatographic techniques.

Protocol:

- Column Chromatography: The crude alkaloid fraction is subjected to column chromatography over silica gel.^{[6][7]}
 - Stationary Phase: Silica gel (70-230 mesh).
 - Mobile Phase: A gradient of a non-polar solvent and a polar solvent is typically used. A common system is a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity by adding methanol.
 - Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
- Thin Layer Chromatography (TLC) Monitoring:
 - Stationary Phase: Silica gel 60 F254 plates.
 - Mobile Phase: A solvent system such as chloroform-methanol (e.g., 9:1 v/v) can be used.

- Visualization: The spots on the TLC plates can be visualized under UV light (254 nm and 366 nm) and/or by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids).
- Further Purification: Fractions containing **nigellidine**, as identified by TLC, are pooled and may require further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to achieve high purity.^[5]

Experimental Workflow for **Nigellidine** Isolation



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Caption: Workflow for the isolation of **nigellidine**.

Characterization of Nigellidine

The structure of the isolated **nigellidine** is elucidated using a combination of spectroscopic techniques.

Spectroscopic Analysis

- Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the molecule.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H -NMR and ^{13}C -NMR are crucial for determining the carbon-hydrogen framework of the molecule. 2D-NMR techniques (e.g., COSY, HMQC, HMBC) are used to establish the connectivity between atoms.
- Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.
- Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the electronic transitions within the molecule, often indicating the presence of chromophores.

While the specific spectral data from the original publication is not readily available in all public databases, the established structure of **nigellidine** allows for the prediction of its key spectral features.

Quantitative Data

Quantitative analysis of **nigellidine** in *Nigella sativa* seeds is essential for standardization and for understanding its contribution to the overall bioactivity of the plant.

Parameter	Value/Method	Reference/Comment
Yield of Nigellidine	Not explicitly reported in most publicly accessible literature.	The yield of alkaloids, in general, is low. Further research is needed for quantification.
Molecular Weight	297.38 g/mol	Based on the chemical formula $C_{18}H_{23}N_3O$.
Physicochemical Properties	MLogP: 2.39, Water Solubility (LogS): -3.95	Data from in-silico studies.[8] [9]
In-silico Binding Affinity	Binding Energy with SARS-CoV-2 nsp3: -7.61 kcal/mol	From molecular docking studies, suggesting potential antiviral activity.
In-silico Binding Affinity	Binding Affinity to TNFR1: -6.81 kcal/mol	From molecular docking studies, suggesting potential anti-inflammatory activity.

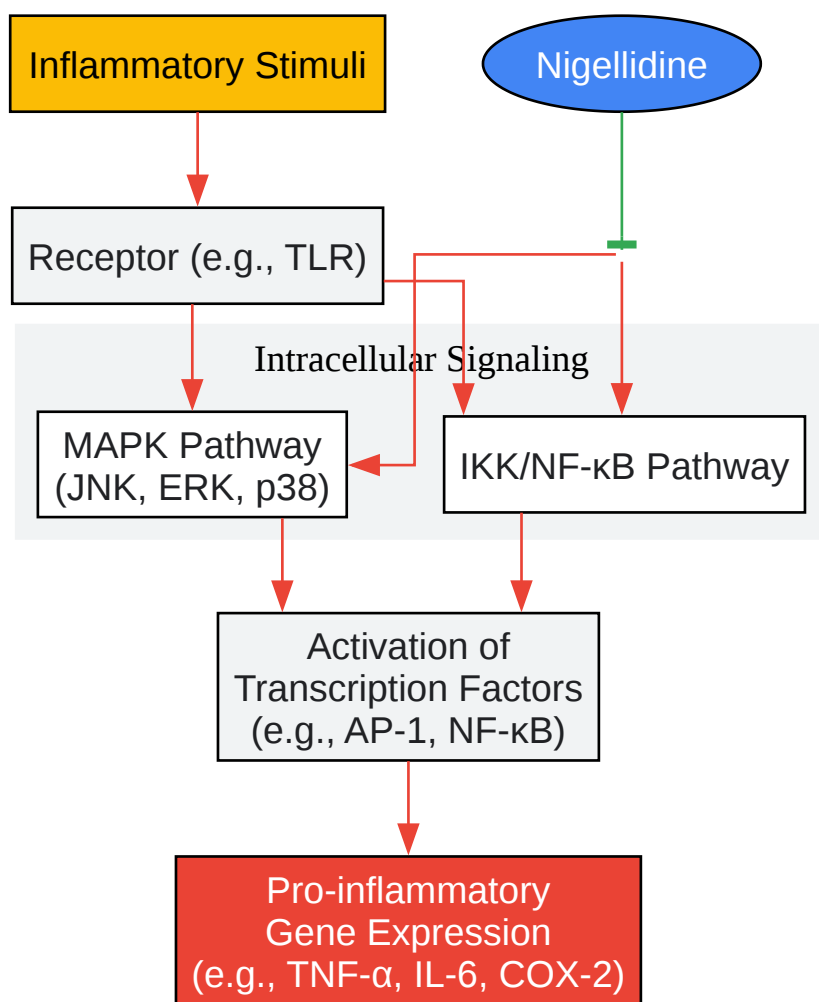
Biological Activity and Signaling Pathways

While research on the specific signaling pathways modulated by pure **nigellidine** is still emerging, studies on *Nigella sativa* extracts and its other components provide strong indications of its potential mechanisms of action, particularly in the context of inflammation and immune response.

Anti-inflammatory and Immunomodulatory Effects

Extracts of *Nigella sativa* have been shown to modulate key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[10] It is plausible that **nigellidine** contributes to these effects.

Potential Signaling Pathway of **Nigellidine's** Anti-inflammatory Action



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Caption: Putative anti-inflammatory signaling pathway.

Conclusion and Future Directions

Nigellidine stands as a promising bioactive compound from *Nigella sativa* with potential therapeutic applications. This guide provides a foundational understanding of its discovery, isolation, and characterization. Future research should focus on:

- **Optimizing Isolation Protocols:** Developing more efficient and scalable methods for the isolation of **nigellidine** to facilitate further research.
- **Quantitative Analysis:** Establishing and validating analytical methods for the routine quantification of **nigellidine** in *Nigella sativa* seeds and its products.

- Pharmacological Studies: Conducting in-depth in vitro and in vivo studies with pure **nigellidine** to elucidate its specific mechanisms of action and therapeutic potential.
- Clinical Trials: Exploring the clinical efficacy and safety of **nigellidine** in relevant disease models.

The information compiled herein aims to accelerate research and development efforts centered on this intriguing natural product.

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